

N-Acetyl Semax Amide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *N-acetyl semax amide*

Cat. No.: *B15599474*

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Introduction: **N-Acetyl Semax Amide** is a synthetic peptide that has garnered significant interest within the research community for its potential nootropic and neuroprotective properties.^[1] It is a modified analogue of the adrenocorticotrophic hormone (ACTH) fragment, specifically ACTH (4-10).^{[2][3]} The structural modifications, namely N-terminal acetylation and C-terminal amidation, are designed to enhance its stability against enzymatic degradation and improve its bioavailability compared to its parent compound, Semax.^{[4][5][6][7]} This increased stability may lead to a more potent and prolonged biological activity, making it a subject of investigation for cognitive enhancement, neuroregeneration, and as a potential therapeutic agent in conditions like stroke and neurodegenerative disorders.^{[3][5]}

Chemical and Physical Properties

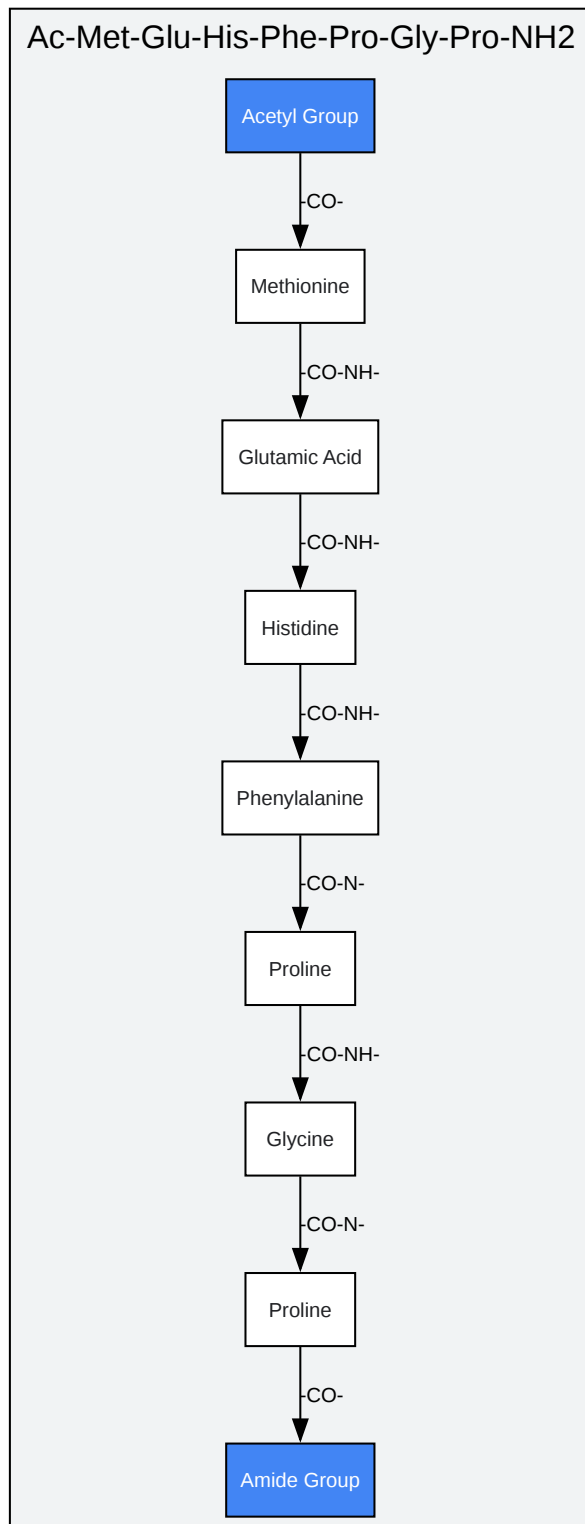
N-Acetyl Semax Amide is a heptapeptide with the amino acid sequence Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂.^{[2][3][7]} Its chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(4S)-4-[[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-[[[(2S)-1-[[[(2S)-1-[(2S)-2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid	PubChem CID: 172638603[8]
Molecular Formula	C39H53N9O11S or C39H54N10O10S	Peptide Sciences[2], PubChem CID: 172638603[8]
Molecular Weight	855.97 g/mol or 855.0 g/mol	Peptide Sciences[2], PubChem CID: 172638603[8]
CAS Number	2920938-90-3	Peptide Sciences[2], Limitless Biotech[7]
PubChem CID	172638603	PubChem[8]
Appearance	White lyophilized powder	Limitless Biotech[7]
Solubility	Soluble in water and DMSO	Limitless Biotech[7]

Chemical Structure

The structure of **N-Acetyl Semax Amidate** consists of a seven amino acid chain with an acetyl group at the N-terminus and an amide group at the C-terminus. These modifications are crucial for its enhanced stability.

Chemical Structure of N-Acetyl Semax Amide

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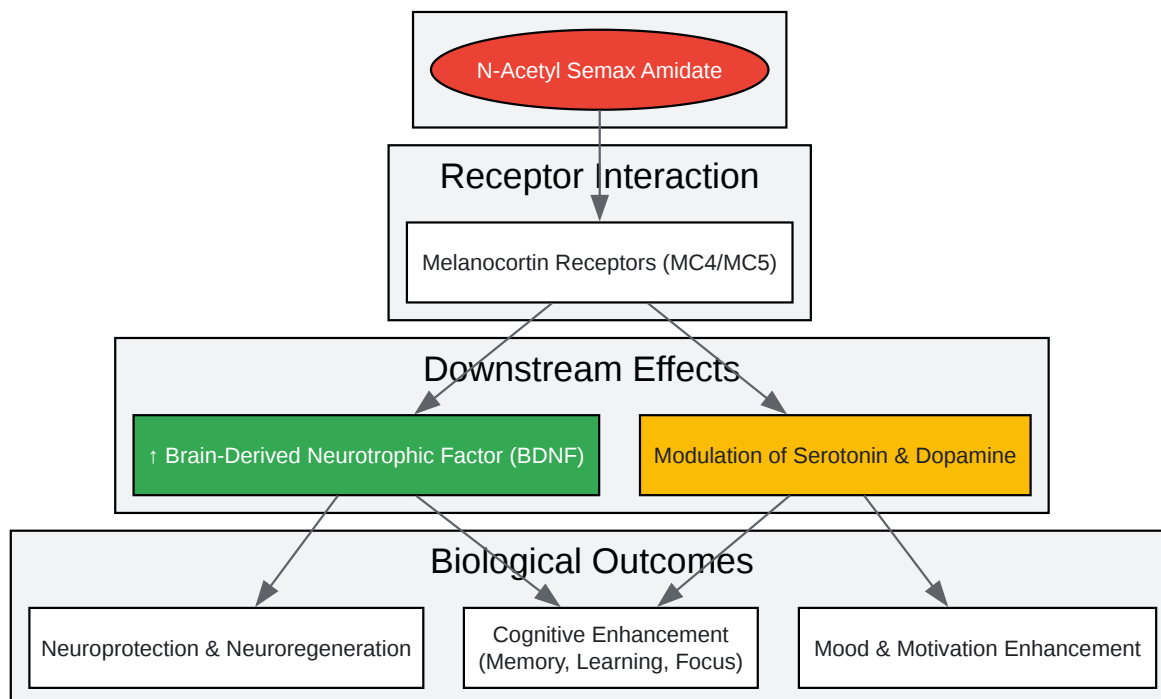
Caption: 2D representation of **N-Acetyl Semax Amide**'s peptide sequence.

Mechanism of Action

The proposed mechanism of action for **N-Acetyl Semax Amide** involves the modulation of several key neurochemical systems. It is believed to exert its effects primarily through the upregulation of neurotrophic factors and interaction with specific receptor systems.

- **Neurotrophic Factor Modulation:** A primary mechanism is the increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).^[5] BDNF is critical for neuronal survival, growth, and synaptic plasticity, which are fundamental processes for learning and memory.^[5]
- **Neurotransmitter System Interaction:** Research suggests that **N-Acetyl Semax Amide** influences dopaminergic and serotonergic systems.^{[5][9]} By modulating the levels of these neurotransmitters, it may contribute to improved mood and motivation.^[5]
- **Melanocortin Receptor Interaction:** As a derivative of ACTH, **N-Acetyl Semax Amide** is thought to interact with melanocortin receptors, which may play a role in its cognitive and neuroprotective effects.^{[3][4]}

Proposed Signaling Pathway of N-Acetyl Semax Amidate



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Caption: Signaling cascade initiated by **N-Acetyl Semax Amidate**.

Experimental Protocols

In preclinical research, **N-Acetyl Semax Amidate** is typically administered via subcutaneous or intranasal routes. The choice of administration depends on the experimental design and desired outcomes.

Administration Methods

- Subcutaneous Injection: This method is often used for systemic administration.
 - Dosage: Doses in experimental models typically range from 300 mcg to 1 mg per injection. [6] These can be administered once daily or every other day. [6] To maintain stable plasma levels, some protocols use smaller, divided doses of 200–300 mcg twice daily. [6]

- Duration: Study durations often span from 10 to 30 days, followed by a rest period of equal length to prevent receptor desensitization.[6]
- Intranasal Administration: This route is favored for achieving more direct effects on the central nervous system as it can bypass the blood-brain barrier.
- Dosage: Typical research protocols use 200 to 900 mcg per day, divided into two or three doses.[6] In studies focused on neurological recovery, total daily intranasal doses may be higher.[6]

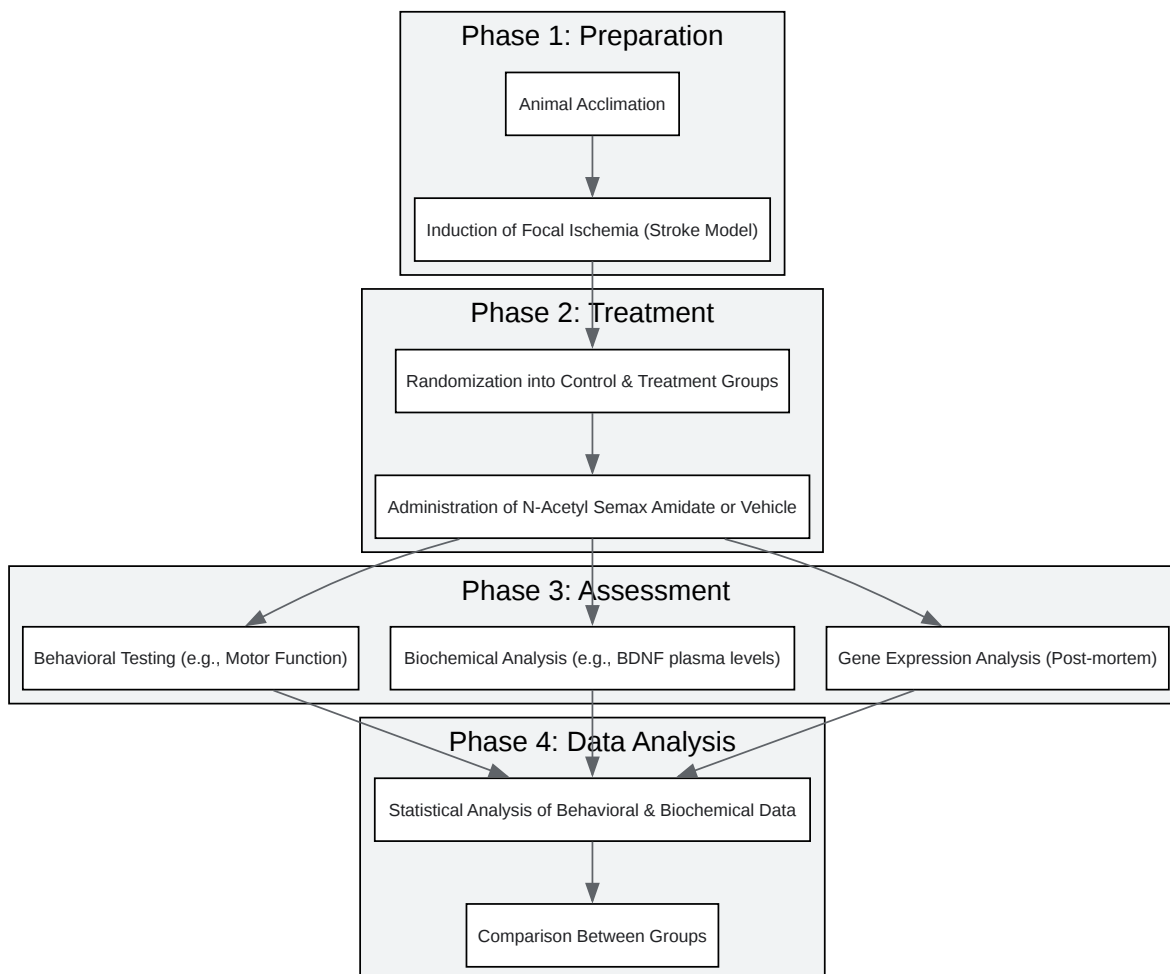
Reconstitution and Storage

- Form: **N-Acetyl Semax Amide** is supplied as a lyophilized (freeze-dried) powder.[1][7]
- Reconstitution: It must be reconstituted with bacteriostatic water for injection.[1]
- Storage: The lyophilized powder should be stored in a cool, dry, and dark place, preferably at $\leq 4^{\circ}\text{C}$. [1][7] After reconstitution, the solution should be refrigerated and used within a specified period, often around 30 to 60 days, to maintain stability.[6][10]

Example Experimental Workflow: Stroke Recovery Model in Rats

The neuroprotective properties of **N-Acetyl Semax Amide** have been investigated in animal models of stroke.[2][9] A typical experimental workflow for such a study is outlined below.

Experimental Workflow: Stroke Model in Rats

[Click to download full resolution via product page](#)Caption: Workflow for a preclinical study on **N-Acetyl Semax Amidate**.

Quantitative Data from Research

While extensive quantitative data in the public domain is limited, some key findings from preclinical studies and product specifications provide valuable insights.

Parameter	Finding	Research Context
Half-life Extension	The amidated form has a prolonged half-life, approximately 30 minutes longer than standard Semax. [3]	Inferred from structural stability studies.
Gene Expression	In rat models of stroke, it stimulates changes in the expression of 24 different genes related to blood vessel function in the CNS.[2][9]	Gene transcription analysis in the central nervous system of rats.
BDNF Levels	Administration of Semax (the parent compound) in conjunction with rehabilitation increases BDNF plasma levels.[2][9]	Research on stroke patients in Russia.

Summary of Researched Applications

N-Acetyl Semax Amide is explored in various research contexts for its potential therapeutic benefits.

- **Cognitive Enhancement:** Studies investigate its ability to improve memory, focus, and learning capabilities.
- **Neuroprotection:** It is researched for its role in protecting neurons from damage due to oxidative stress and other neurodegenerative processes.[5] This makes it a compound of interest for neurodegenerative conditions.[3]

- **Stroke Recovery:** In Russia, N-acetyl Semax is used for treating acute cerebral hypoxia, such as in cases of stroke or traumatic brain injury.[2] Research indicates it may accelerate functional recovery.[2][9]
- **Mood Regulation:** Its effects on serotonin and dopamine systems suggest potential applications in mood regulation and reducing anxiety.[1][5]

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